molecular formula C11H18N2O2 B7450424 N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide

N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide

Cat. No.: B7450424
M. Wt: 210.27 g/mol
InChI Key: XFXABPXKKUTNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Also known as MCPE, this compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of MCPE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. MCPE has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, MCPE has been shown to inhibit various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MCPE has been shown to have various biochemical and physiological effects in the body, including anti-inflammatory, analgesic, and neuroprotective effects. MCPE has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. Additionally, MCPE has been shown to have analgesic effects, which may be useful for the treatment of pain. Finally, MCPE has been shown to have neuroprotective effects, which may be useful for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using MCPE in laboratory experiments is its high potency and specificity. MCPE has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying these molecules. Additionally, MCPE is relatively easy to synthesize and purify, which makes it a cost-effective tool for laboratory experiments. However, one of the limitations of using MCPE in laboratory experiments is its potential toxicity. MCPE has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of MCPE. One direction is the development of more potent and selective analogs of MCPE for use as therapeutic agents. Additionally, the study of the mechanism of action of MCPE and its effects on various biological pathways may lead to the development of new drugs for the treatment of various diseases. Finally, the study of the toxicity and safety of MCPE may lead to the development of new guidelines for the use of this compound in laboratory experiments.

Synthesis Methods

The synthesis of N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide involves the reaction of cyclobutanone with morpholine and propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain a pure form of MCPE.

Scientific Research Applications

MCPE has been used in various scientific research studies, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, MCPE has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, MCPE has been studied for its potential as a drug target and as a tool for understanding the mechanisms of action of various drugs. In biochemistry, MCPE has been studied for its potential as a tool for understanding the structure and function of various biological molecules.

Properties

IUPAC Name

N-(3-morpholin-4-ylcyclobutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-11(14)12-9-7-10(8-9)13-3-5-15-6-4-13/h2,9-10H,1,3-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXABPXKKUTNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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